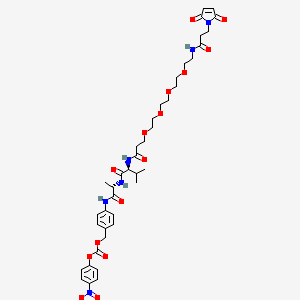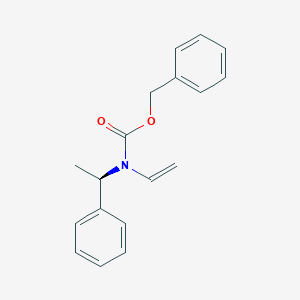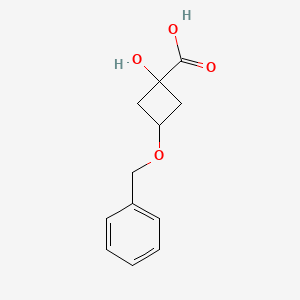
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is a synthetic compound that belongs to the family of PEGylated peptides. This compound is characterized by its unique structure, which includes a polyethylene glycol (PEG) linker, a peptide sequence, and a p-nitrophenyl (PNP) ester. The PEG linker enhances the solubility and stability of the compound, making it suitable for various applications in drug delivery, diagnostics, and therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP involves multiple steps, including the coupling of the peptide sequence with the PEG linker and the subsequent attachment of the PNP ester. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The reactions are usually carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to prevent moisture interference .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers and large-scale reactors. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and lyophilization, to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP undergoes various chemical reactions, including:
Hydrolysis: The PNP ester group is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid.
Substitution: The PNP ester can be substituted by nucleophiles such as amines or thiols, forming amide or thioester bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffers at neutral or slightly basic pH.
Major Products Formed
Hydrolysis: Results in the formation of the corresponding carboxylic acid.
Substitution: Leads to the formation of amide or thioester derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP involves the cleavage of the PNP ester group, which triggers the release of the active peptide or drug molecule. The PEG linker enhances the solubility and stability of the compound, allowing it to circulate in the bloodstream for extended periods. The peptide sequence can be designed to target specific receptors or enzymes, facilitating the delivery of the therapeutic agent to the desired site of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-beta-Ala-PEG(4)-Val-Cit-PAB: Similar structure but with a different peptide sequence (Val-Cit instead of Val-Ala).
Mal-beta-Ala-PEG(4)-Val-Lys-PAB: Another variant with a different peptide sequence (Val-Lys).
Uniqueness
Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is unique due to its specific peptide sequence (Val-Ala) and the presence of the PNP ester group, which provides a versatile platform for conjugation with various therapeutic agents and diagnostic probes. The PEG linker further enhances its solubility and stability, making it a valuable tool in drug delivery and targeted therapy .
Eigenschaften
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N6O15/c1-27(2)37(39(52)42-28(3)38(51)43-30-6-4-29(5-7-30)26-60-40(53)61-32-10-8-31(9-11-32)46(54)55)44-34(48)15-18-56-20-22-58-24-25-59-23-21-57-19-16-41-33(47)14-17-45-35(49)12-13-36(45)50/h4-13,27-28,37H,14-26H2,1-3H3,(H,41,47)(H,42,52)(H,43,51)(H,44,48)/t28-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIONMRJABHKA-AIJWEMPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N6O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane](/img/structure/B6292234.png)





![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)





![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)
